N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide
Description
N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is a benzoxazole-derived acetamide characterized by a dimethyl-substituted benzoxazole core linked to a 2-methylphenyl group and a 4-methoxyphenoxyacetamide moiety. The methyl groups on the benzoxazole ring likely enhance lipophilicity and metabolic stability, while the 4-methoxyphenoxy group may influence electronic properties and binding interactions. Structural analogs of this compound often vary in heterocyclic cores, substituents, or acetamide linkages, leading to differences in physicochemical and biological properties.
Properties
IUPAC Name |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-15-11-17(3)24-22(12-15)27-25(31-24)18-6-5-16(2)21(13-18)26-23(28)14-30-20-9-7-19(29-4)8-10-20/h5-13H,14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKQWHJFMDMLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
a. Thiadiazole-Based Analogs Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) () replace the benzoxazole core with a 1,3,4-thiadiazole ring. Key differences include:
- Melting Points : Thiadiazole analogs (e.g., 5k: 135–136°C; 5h: 133–135°C) generally exhibit lower melting points compared to benzoxazole derivatives, likely due to reduced aromatic stacking interactions .
- Synthetic Yields : Thiadiazole derivatives show moderate-to-high yields (72–88%), comparable to benzoxazole syntheses .
b. Chlorinated Benzoxazole Derivatives 2-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide () features chloro substituents on the benzoxazole ring.
Substituent Variations on the Acetamide Moiety
a. Methoxy vs. Methyl/Dimethylphenoxy Groups Compounds like N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide (16) () retain the 4-methoxyphenoxyacetamide group but replace the benzoxazole-phenyl group with a dimethylaminopropyl chain. This substitution drastically alters:
- Solubility: The dimethylamino group increases water solubility via protonation, whereas the benzoxazole-phenyl moiety enhances lipophilicity .
- Biological Targets: The dimethylamino group may facilitate interactions with cationic binding pockets, unlike the aromatic benzoxazole core.
b. 2,6-Dimethylphenoxy Derivatives Compounds in (e.g., 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f)) incorporate sterically hindered 2,6-dimethylphenoxy groups. Compared to the 4-methoxyphenoxy group in the target compound:
- Steric Effects : The 2,6-dimethyl substitution may restrict rotational freedom and hinder binding to flat enzymatic pockets.
Functional Group Replacements
a. Thiourea vs. Acetamide Linkages
N-Butyryl-N'-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]thiourea (, ID 13) replaces the acetamide with a thiourea group. Key distinctions include:
- Hydrogen Bonding: Thioureas can act as dual hydrogen-bond donors, whereas acetamides primarily donate via the NH group.
b. Hydrazinecarbothioamide Derivatives
Compounds like N-(4-{2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide (3) () introduce hydrazinecarbothioamide side chains. These groups may enhance metal chelation or enzyme inhibition but introduce synthetic complexity .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: Modifications to the benzoxazole core (e.g., thiadiazole substitution) or acetamide substituents (e.g., methoxy vs. methylphenoxy) significantly impact physicochemical properties and target interactions.
- Synthetic Feasibility : Thiadiazole and thiourea derivatives demonstrate robust synthetic yields (72–88%), suggesting viable routes for analog development .
- Biological Potential: The target compound’s dimethylbenzoxazole and 4-methoxyphenoxy groups may synergize to enhance metabolic stability and binding affinity compared to chlorinated or thiadiazole-based analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
